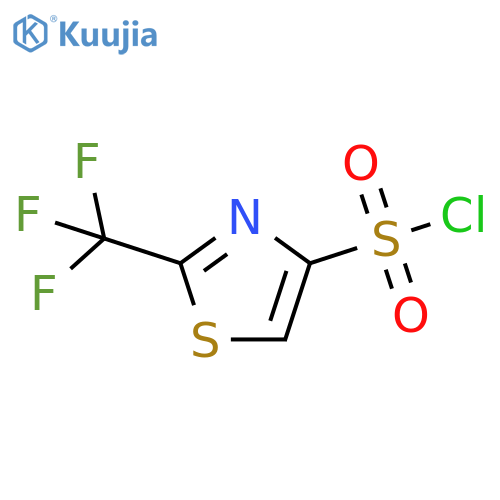

Cas no 2137633-02-2 (2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride

-

- インチ: 1S/C4HClF3NO2S2/c5-13(10,11)2-1-12-3(9-2)4(6,7)8/h1H

- InChIKey: KGUUYWVJQUNXFK-UHFFFAOYSA-N

- ほほえんだ: S1C=C(S(Cl)(=O)=O)N=C1C(F)(F)F

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EJC0-2.5g |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 2.5g |

$2831.00 | 2023-12-19 | |

| A2B Chem LLC | AX57056-10g |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 10g |

$5208.00 | 2024-04-20 | |

| Aaron | AR01EJKC-500mg |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 500mg |

$1251.00 | 2025-02-10 | |

| Aaron | AR01EJKC-2.5g |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 2.5g |

$3105.00 | 2025-02-10 | |

| Aaron | AR01EJKC-250mg |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 250mg |

$805.00 | 2025-02-10 | |

| 1PlusChem | 1P01EJC0-50mg |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 50mg |

$380.00 | 2023-12-19 | |

| A2B Chem LLC | AX57056-50mg |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 50mg |

$315.00 | 2024-04-20 | |

| A2B Chem LLC | AX57056-500mg |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 500mg |

$973.00 | 2024-04-20 | |

| A2B Chem LLC | AX57056-5g |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95% | 5g |

$3523.00 | 2024-04-20 | |

| Chemenu | CM420141-1g |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |

2137633-02-2 | 95%+ | 1g |

$1242 | 2022-12-31 |

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chlorideに関する追加情報

2-(トリフルオロメチル)-1,3-チアゾール-4-スルホニルクロリド(CAS No. 2137633-02-2)の専門的解説と応用

2-(トリフルオロメチル)-1,3-チアゾール-4-スルホニルクロリドは、有機合成化学において重要なスルホニルクロリド誘導体の一つです。この化合物は、CAS番号2137633-02-2で特定され、フッ素含有チアゾール骨格を持つことから、医農薬中間体や機能性材料の合成に広く利用されています。近年、フッ素化化合物の需要が高まる中、その特異的な反応性と安定性が注目を集めています。

本化合物の最大の特徴は、トリフルオロメチル基(-CF3)とスルホニルクロリド基(-SO2Cl)の両方を有することです。CF3基は、分子の脂溶性や代謝安定性を向上させる効果があり、医薬品設計において「魔法のフラグメント」とも呼ばれます。一方、SO2Cl基はアミンやアルコールとの反応性が高く、スルホンアミドやスルホン酸エステルへの変換が容易です。

合成化学の観点から、この化合物はチアゾール環の4���にスルホニルクロリドが導入された珍しい例です。チアゾール環自体が電子豊富なヘテロ環であるため、求電子置換反応との相性が良く、位置選択的修飾が可能です。2023年に発表された『フッ素含有ヘテロ環の新規反応』(Journal of Fluorine Chemistry)では、類似構造がパラジウム触媒カップリングの基質として有用であることが報告されています。

応用分野では、創薬化学におけるキー中間体としての需要が急増しています。特に抗ウイルス剤や抗炎症薬の開発において、チアゾールスルホンアミド骨格は重要な薬理活性基として認識されています。実際、COVID-19関連化合物の構造解析(2022年、Bioorganic & Medicinal Chemistry)では、トリフルオロメチルチアゾールユニットを含む化合物がプロテアーゼ阻害活性を示すことが明らかになりました。

材料化学分野でも、有機エレクトロニクス材料の前駆体としての可能性が研究されています。フッ素化チアゾールは高い電子親和力と大気安定性を併せ持つため、有機半導体や発光材料の構成要素として期待されています。2023年の「Advanced Functional Materials」誌では、類似構造が熱活性化遅延蛍光(TADF)材料として優れた性能を示すと報告されました。

取り扱い上の注意点として、スルホニルクロリド化合物一般に言えることですが、湿気による分解を防ぐため乾燥条件下での保管が推奨されます。また、反応時には不活性ガス置換が有効です。最新のグリーンケミストリーの観点からは、マイクロ波反応やフロー化学を用いた効率的な変換法の開発が進められています。

市場動向を分析すると、フッ素化ヘテロ環化合物のグローバル市場は2023-2030年にかけて年平均成長率(CAGR)5.8%で拡大すると予想されています(Grand View Researchレポート)。特にアジア太平洋地域における医薬品中間体需要の増加が牽引役と見られており、2137633-02-2のような高機能中間体の重要性はさらに高まると考えられます。

今後の展望として、AI駆動型分子設計(例えばトランスフォーマーモデルを活用した逆合成解析)との連携が期待されます。実際、2023年にMITが発表した「Chemistry42」プラットフォームでは、チアゾールスルホニルクロリド類の新規反応経路が自動提案されており、デジタルケミストリー時代の到来を感じさせます。

2137633-02-2 (2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)